molecular formula C20H23N3O3S2 B3412611 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 933211-85-9

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B3412611
CAS No.: 933211-85-9
M. Wt: 417.5 g/mol
InChI Key: GXCJFOOSCJWSKL-UHFFFAOYSA-N
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Description

2-((4-Butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide is a thiadiazine-derived acetamide compound characterized by a benzo-fused 1,2,4-thiadiazine ring system substituted with a butyl group and a sulfonyl moiety (1,1-dioxido). The thioether linkage connects the thiadiazine core to an acetamide group, which is further substituted with a para-tolyl (p-tolyl) aromatic ring. This structure imparts unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly for enzyme inhibition or receptor modulation.

Properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-3-4-13-23-17-7-5-6-8-18(17)28(25,26)22-20(23)27-14-19(24)21-16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCJFOOSCJWSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the MRGX2 receptor . MRGX2 is a G protein-coupled receptor that plays a significant role in various physiological processes, including pain perception and inflammation.

Mode of Action

The compound interacts with its target, the MRGX2 receptor, by binding to it and acting as an inhibitor . This inhibitory action prevents the receptor from activating its downstream signaling pathways, thereby modulating the physiological processes that the receptor is involved in.

Biochemical Pathways

Upon binding to the MRGX2 receptor, the compound inhibits the receptor’s activity, which in turn affects the downstream signaling pathways associated with the receptor. These pathways are involved in various physiological processes, including pain perception and inflammation. By inhibiting the MRGX2 receptor, the compound can potentially alleviate symptoms associated with these processes.

Result of Action

The inhibition of the MRGX2 receptor by the compound can lead to a decrease in pain perception and inflammation. This suggests that the compound could potentially be used in the treatment of conditions associated with these symptoms.

Biological Activity

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide is a synthetic compound characterized by its complex molecular structure that includes a thiadiazine moiety. This compound has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects.

Chemical Structure and Properties

The chemical formula for this compound is C21H29N3O3S2C_{21}H_{29}N_{3}O_{3}S_{2} with a molecular weight of approximately 435.6 g/mol. Its structure is defined by the presence of a benzo[e][1,2,4]thiadiazine core linked to a thioether and an acetamide group.

PropertyValue
Molecular FormulaC21H29N3O3S2
Molecular Weight435.6 g/mol
CAS Number933024-96-5

Antimicrobial Properties

Research indicates that compounds with similar structural features to 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide exhibit significant antimicrobial activity. For instance, derivatives of thiadiazine have been shown to possess broad-spectrum antibacterial and antifungal properties.

A study evaluating the antimicrobial efficacy of related compounds found that certain derivatives demonstrated minimal inhibitory concentrations (MICs) as low as 50 µg/mL against various pathogens, indicating potent antimicrobial potential . The mechanism of action is believed to involve disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In addition to antimicrobial properties, compounds derived from thiadiazine frameworks have been reported to exhibit anti-inflammatory activity. In vitro assays have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines in immune cells. For example, a related compound was shown to reduce the secretion of TNF-alpha and IL-6 in macrophage cultures .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of thiadiazine and evaluated their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibition at concentrations comparable to standard antibiotics .

Case Study 2: Inhibition of Inflammatory Response

Another investigation focused on the anti-inflammatory properties of thiadiazine derivatives. The study utilized lipopolysaccharide (LPS)-stimulated macrophages to assess cytokine production. Results showed that treatment with the compound led to a marked decrease in inflammatory markers compared to untreated controls .

The biological activity of 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide is likely attributed to its interaction with specific enzymes or receptors involved in metabolic pathways. The thiadiazine ring may play a critical role in binding to target sites within microbial cells or inflammatory pathways.

Comparison with Similar Compounds

2-[(4-Butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide ()

  • Key Differences: The aryl substituent is replaced with a 3-chloro-2-methylphenyl group instead of p-tolyl.
  • Synthesis : Prepared via similar sulfanyl-acetamide coupling strategies.

2-[(7-Fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio]-N-(2-phenylethyl)acetamide ()

  • Key Differences :
    • A fluorine atom is introduced at the 7-position of the benzothiadiazine ring.
    • The acetamide is linked to a phenethyl group rather than p-tolyl.
  • Properties :
    • Molecular weight: 393.451 g/mol; XlogP = 2.9 (indicative of moderate lipophilicity).
    • Fluorination may enhance metabolic stability and electronic interactions in target binding .

Functional Group Analogues

2-((3-Cyano-6-(trifluoromethyl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide (LBJ-13, )

  • Key Differences: The benzothiadiazine core is replaced with a cyanopyridine ring. A trifluoromethyl group adds strong electron-withdrawing effects.
  • Synthesis : Yield = 42%; m.p. = 217–219°C; HRMS confirmed molecular structure .

Compound 154 (): 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide

  • Key Differences :
    • The core is a 1,3,4-oxadiazole ring instead of benzothiadiazine.
    • A pyrimidinyl group replaces the p-tolyl acetamide.
  • Activity: Potent cytotoxicity against A549 lung cancer cells (IC50 = 3.8 ± 0.02 μM). Demonstrates a 25-fold selectivity over noncancerous HEK cells .

Acetamide-Linked Derivatives

Thioxothiazolidinyl-Acetamides ()

  • Examples :
    • N-Allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide.
    • 2-(3-Butyl-4-oxo-2-thioxothiazolidin-5-yl)-N-isobutylacetamide.
  • Key Differences :
    • Thioxothiazolidine cores instead of benzothiadiazine.
    • Variable alkyl/aryl substituents on the acetamide.
  • Activity : Evaluated as urease inhibitors, with structure-activity relationships (SAR) highlighting the importance of hydrophobic substituents .

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups : Sulfonyl (1,1-dioxido) and halogen (e.g., Cl, F) substituents enhance electronic interactions with target proteins, as seen in cytotoxic Compound 154 and fluorinated analogs .

Aryl Substitutions : The p-tolyl group balances hydrophobicity and steric effects, whereas bulkier substituents (e.g., 3-chloro-2-methylphenyl) may reduce binding efficiency in certain targets .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide?

  • Methodological Answer :
    Synthesis requires precise control of temperature (60–80°C), solvent selection (polar aprotic solvents like DMF or DMSO), and reaction time (12–24 hours). Catalysts such as triethylamine or DMAP are often employed to enhance thioether bond formation. For example, analogous benzothiadiazine derivatives achieved 75–85% yields under inert atmospheres (N₂/Ar) to prevent oxidation . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the compound ≥95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

  • Methodological Answer :
    • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry, e.g., distinguishing thiadiazine ring protons (δ 7.2–8.1 ppm) and butyl chain protons (δ 0.8–1.6 ppm) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., theoretical [M+H]⁺ = 491.12 g/mol) and detects fragmentation patterns .
    • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and monitor degradation under stress conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?

  • Methodological Answer :
    SAR studies should systematically modify substituents (e.g., butyl chain length, p-tolyl group) and compare bioactivity. For example:

    Substituent ModificationBiological Impact (Analogous Compounds)Reference
    Replacement of butyl with ethylReduced lipophilicity, decreased enzyme inhibition potency (IC₅₀ ↑2-fold)
    Fluorination of p-tolyl groupEnhanced metabolic stability (t₁/₂ ↑30%) in microsomal assays

    In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (AutoDock Vina) can identify critical binding interactions .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer :
    Contradictions often arise from assay variability (e.g., cell line specificity, enzyme isoforms). Mitigation strategies include:
    • Standardized protocols : Replicate assays in ≥3 cell lines (e.g., HEK293, HepG2) with consistent seeding density and passage number .
    • Mechanistic validation : Use CRISPR knockouts or siRNA silencing to confirm target specificity. For example, if conflicting cytotoxicity data arise, validate via target-specific rescue experiments .
    • Meta-analysis : Compare data with structurally related benzothiadiazine derivatives to identify trends (e.g., logP vs. membrane permeability) .

Q. Which computational methods are recommended to predict molecular interactions and binding modes?

  • Methodological Answer :
    • Molecular Docking : Use Schrödinger Suite or MOE to model interactions with targets (e.g., kinases, GPCRs). Focus on hydrogen bonding (thiadiazine sulfonyl group) and hydrophobic contacts (butyl/p-tolyl groups) .
    • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions .
    • Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities, identifying critical residues for mutagenesis studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide

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